16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione
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Overview
Description
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione is a complex heterocyclic compound It features a unique structure that combines elements of chromene, pyrano, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene ring, followed by the construction of the pyrano and pyrimidine rings through cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Pyrano Derivatives: Compounds featuring pyrano rings.
Pyrimidine Derivatives: Compounds with pyrimidine rings.
Uniqueness
What sets 11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione apart is its combination of these three ring systems, which imparts unique chemical and biological properties
Properties
IUPAC Name |
16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-18-14(20)13-12-8(7-23-15(13)19(2)16(18)21)6-22-11-4-3-9(17)5-10(11)12/h3-5,8,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLVOIDJMGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3C(COC4=C3C=C(C=C4)Cl)CO2)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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